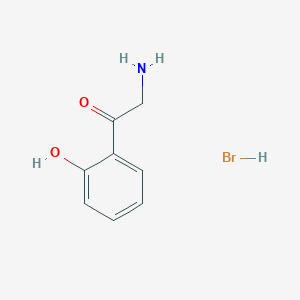

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H9NO2·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a hydrobromide salt, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide typically involves the reaction of 2-hydroxyacetophenone with ammonia or an amine source in the presence of a brominating agent. The reaction conditions often include:

Temperature: Moderate to high temperatures (50-100°C)

Solvent: Common solvents include ethanol or methanol

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, alkylating agents

Major Products:

Oxidation Products: Quinones, hydroxyquinones

Reduction Products: Alcohols, amines

Substitution Products: Halogenated or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits sympathomimetic activity, which is significant for its application in treating respiratory conditions. It acts by stimulating adrenergic receptors, leading to physiological effects such as vasoconstriction and reduced mucus secretion in the nasal passages . This mechanism positions it as a candidate for developing decongestants and other respiratory therapeutics.

Neuropharmacological Studies

Recent studies have indicated that derivatives of this compound may influence cognitive functions, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The dual inhibition of acetylcholinesterase and butyrylcholinesterase by related compounds has shown promise in enhancing cognitive performance and reducing amyloid burden in animal models .

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various substituted phenolic compounds through palladium-catalyzed reactions, which are essential for exploring new therapeutic agents . The ability to modify its structure allows researchers to tailor compounds for specific biological activities.

Table 1: Summary of Research Findings on 2-Amino-1-(2-hydroxyphenyl)ethan-1-one Hydrobromide

Toxicological Assessments

While the pharmacological benefits are promising, safety evaluations are crucial. The compound has been classified with specific hazards including skin sensitization and serious eye damage . Understanding these risks is essential for developing safe therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.

Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-1-(3-hydroxyphenyl)ethan-1-one

- 2-Amino-1-(4-hydroxyphenyl)ethan-1-one

- 2-Amino-1-(2-methoxyphenyl)ethan-1-one

Comparison: 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and chemical properties, making it a valuable tool in research and development.

Biologische Aktivität

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide, also known as a derivative of 2-hydroxyacetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a hydroxyl group on the aromatic ring, and a ketone functional group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of 2-hydroxyacetophenone exhibit significant antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures displayed potent activity against Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess similar effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-Hydroxyacetophenone Derivative A | 50 | Staphylococcus aureus |

| 2-Hydroxyacetophenone Derivative B | 75 | Escherichia coli |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for the compound are yet to be determined in current studies.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound. For instance, compounds with hydroxyl and amino groups have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells.

Case Study: Inhibition of Cancer Cell Growth

In a recent study, the effect of a related compound on human breast cancer cell lines was evaluated. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 30 µM.

Table 2: Anticancer Activity Data

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Related Compound A | 25 | MCF-7 (Breast Cancer) |

| Related Compound B | 30 | HeLa (Cervical Cancer) |

| This compound | TBD | TBD |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor progression and microbial metabolism.

Proposed Mechanism:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Oxidative Stress Induction : The compound could elevate oxidative stress levels in bacteria or cancer cells, disrupting their metabolic processes.

Eigenschaften

IUPAC Name |

2-amino-1-(2-hydroxyphenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.BrH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,10H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTDOCVLJKWQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.